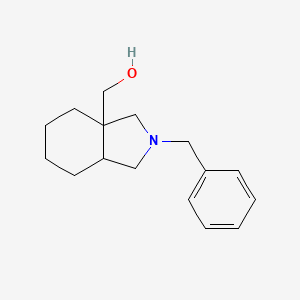

(2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol

Description

Properties

IUPAC Name |

(2-benzyl-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c18-13-16-9-5-4-8-15(16)11-17(12-16)10-14-6-2-1-3-7-14/h1-3,6-7,15,18H,4-5,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEIPBZJHXSCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CN(CC2C1)CC3=CC=CC=C3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method includes the catalytic hydrogenation of the precursor in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The benzylic position in this compound is susceptible to nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions include the corresponding ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Overview

(2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol. This compound has garnered interest in various scientific fields due to its unique structural properties, which lend themselves to a range of applications in chemistry, biology, and industry.

Chemistry

In the realm of synthetic chemistry, this compound serves as a crucial building block for the synthesis of more complex molecules. Its structure allows for the generation of various derivatives that can be employed in different chemical reactions. Notably, it can undergo:

- Oxidation : Converting to the corresponding ketone or aldehyde.

- Reduction : Forming derivatives based on the reducing agent used.

- Substitution : The benzylic position is susceptible to nucleophilic substitution reactions, leading to diverse products.

These reactions are essential for developing new materials and compounds with specific properties tailored for various applications.

Biology and Medicine

The biological and pharmacological potential of this compound has been a focus of research. It is investigated for its potential use as a precursor in synthesizing bioactive molecules with therapeutic properties, including:

- Antiviral Agents : Compounds derived from this structure may exhibit activity against viral infections.

- Anticancer Agents : Research suggests potential applications in developing drugs targeting cancer cells.

- Anti-inflammatory Agents : The compound may contribute to formulating medications that reduce inflammation.

The interactions of this compound with specific molecular targets can modulate biological pathways, leading to various therapeutic effects.

Industrial Applications

In industrial settings, this compound is valuable for producing specialty chemicals and intermediates. Its unique chemical properties make it suitable for synthesizing various industrial products, particularly in sectors requiring specific chemical functionalities.

Case Studies

Several case studies exemplify the applications of this compound:

| Case Study | Application Area | Findings |

|---|---|---|

| Case Study 1 | Pharmaceutical Development | Investigated as a precursor for novel antiviral compounds; showed promising results in vitro against specific viruses. |

| Case Study 2 | Organic Synthesis | Utilized as a starting material for synthesizing complex organic molecules; demonstrated efficient conversion rates in oxidation reactions. |

| Case Study 3 | Specialty Chemicals | Employed in the production of high-value intermediates; optimized reaction conditions increased yield by 30%. |

Mechanism of Action

The mechanism of action of (2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Feasibility: Methanol-based reflux systems (as in ) are viable for derivative synthesis, though benzyl group introduction may require specialized coupling reagents.

Biological Activity

(2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C16H23NO

- Molecular Weight : 259.36 g/mol

- InChI Key : CKEIPBZJHXSCTL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic functions.

- Receptor Modulation : It acts as a modulator for certain receptors, potentially functioning as an agonist or antagonist depending on the target.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Neuroprotective Effects

The compound's structure suggests possible neuroprotective effects, which are often associated with isoindole derivatives. Research indicates that such compounds can protect neuronal cells from oxidative stress and apoptosis, potentially beneficial in neurodegenerative diseases.

Anti-inflammatory Properties

Compounds in the isoindole family have been noted for their anti-inflammatory effects. It is hypothesized that this compound may reduce inflammation through modulation of inflammatory pathways, although direct studies are still needed.

Data Tables

| Biological Activity | Observed Effects | References |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Protection against oxidative stress | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have been documented in the literature:

- Anticancer Research : A study demonstrated that isoindole derivatives could inhibit tumor growth in xenograft models, suggesting potential applications in cancer therapy.

- Neuroprotection : Research on similar compounds indicated protective effects against neurotoxin-induced damage in cellular models, highlighting the need for further investigation into this compound's potential.

Q & A

Q. What are the recommended synthetic routes for (2-Benzyloctahydro-3aH-isoindol-3a-yl)methanol, and how can reaction conditions be optimized for yield?

- Methodological Answer : A two-step strategy is often employed:

Core scaffold synthesis : Cyclization reactions using isoindole derivatives, similar to methods for phthalimide-based compounds (e.g., 2-[(1,3-dioxo-isoindolin-2-yl)methyl]benzoyl chloride in ). Reductive amination or alkylation can introduce the benzyl group.

Hydroxymethylation : Sodium borohydride (NaBH₄) in methanol is effective for reducing carbonyl groups to alcohols, as demonstrated in the synthesis of boronate esters (86% yield achieved in ).

- Optimization : Adjust stoichiometry (e.g., 1.2–1.5 eq. of NaBH₄) and monitor pH to minimize side reactions. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Prioritize signals for the hydroxymethyl group (δ ~3.5–4.5 ppm for –CH₂OH) and isoindoline protons (δ ~1.2–2.8 ppm for octahydro rings). Compare with analogs like (6-methyl-pyridin-3-yl)-methanol ().

- X-ray Crystallography : Resolve stereochemistry and confirm bicyclic conformation, as applied to imidazole-indole derivatives ().

- FT-IR : Identify O–H stretching (3200–3600 cm⁻¹) and C–N/C–O bonds (1100–1300 cm⁻¹) .

Q. What purification techniques are suitable for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:2) to separate polar hydroxyl groups from non-polar benzyl/isoindole moieties.

- Recrystallization : Optimize solvent polarity (e.g., methanol/water mixtures) based on solubility trends of similar alcohols ().

- HPLC : For high-purity requirements (>98%), employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or conformational behavior of this compound in different solvents?

- Methodological Answer :

- Software Tools : Use Discovery Studio () or Gaussian for DFT calculations to model solvent effects (e.g., dielectric constant adjustments for polar protic solvents like methanol).

- Conformational Analysis : Compare energy-minimized structures in vacuum vs. solvated states. For example, isoindoline ring puckering may stabilize in polar environments due to hydrogen bonding with the hydroxymethyl group .

Q. What strategies resolve discrepancies between theoretical predictions and experimental data in stereochemical analysis?

- Methodological Answer :

- Cross-Validation : Combine X-ray crystallography () with computational stereoisomer energy profiles. If experimental NOESY NMR contradicts predicted dihedral angles, re-examine solvent-induced conformational changes.

- Dynamic NMR : Probe slow ring-flipping in octahydroisoindole systems at variable temperatures (e.g., 90–300 K) to correlate with computed activation energies .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the benzyl substituent (e.g., electron-withdrawing groups) or isoindole saturation (e.g., tetrahydropyrrolo-isoindole hybrids, as in ).

- Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential via MTT assays, referencing indole-thiazole methanol derivatives ().

- Docking Studies : Target enzymes like cytochrome P450 or bacterial efflux pumps using AutoDock Vina, aligning with isoindole-containing inhibitors .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- GHS Compliance : Classify based on analogous alcohols ():

| Hazard | Precaution |

|---|---|

| Skin Irritant | Wear nitrile gloves, lab coat |

| Inhalation Risk | Use fume hood during synthesis |

- First Aid : Immediate rinsing with water for eye/skin contact (). Store in airtight containers away from oxidizers .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and computational data regarding the hydroxymethyl group’s orientation?

- Methodological Answer :

- Variable Temperature NMR : Assess if dynamic averaging at room temperature masks preferred conformations.

- Solvent Titration : Compare DMSO-d6 (hydrogen-bonding) vs. CDCl₃ (non-polar) to isolate solvent effects.

- Synchrotron XRD : High-resolution data at 90 K (as in ) can resolve subtle positional discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.